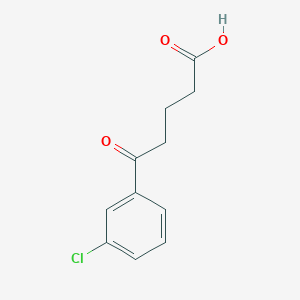

5-(3-Chlorophenyl)-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl compounds are a class of chemical compounds that contain a phenyl functional group, which is a six-membered aromatic ring of carbon atoms with the formula -C6H5 . The “-5-oxovaleric acid” part suggests that the compound may have a carboxylic acid functional group (-COOH) attached to a five-carbon chain with a ketone functional group (=O) on the fifth carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(3-Chlorophenyl)-5-oxovaleric acid” would depend on its specific structure. For example, the presence of a phenyl ring could influence its solubility, while the presence of a carboxylic acid group could affect its acidity .Aplicaciones Científicas De Investigación

Overview of Chlorophenyl Compounds

Chlorophenyl compounds, including 5-(3-Chlorophenyl)-5-oxovaleric acid, are significant in scientific research due to their diverse biological and pharmacological effects. Studies highlight their roles in various applications such as antimicrobial activity, biodegradation, and environmental impact assessments. These compounds are crucial in understanding the interactions within ecosystems, their degradation pathways, and their effects on both microorganisms and higher organisms.

Biological and Environmental Implications

- Antimicrobial and Environmental Interactions : Chlorophenols, including 3-chlorophenol, a component of this compound, have moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Their environmental persistence varies based on microbial biodegradation capabilities, significantly impacting their accumulation and effects in natural habitats (Krijgsheld & Gen, 1986).

- Degradation by Zero Valent Iron : Research on the efficient dechlorination of chlorophenols, including those related to this compound, by zero valent iron and bimetallic systems, shows promising results for environmental remediation. These systems offer an effective alternative for the degradation of chlorophenols in contaminated environments, with various iron oxides playing a role in the reactivity and efficiency of the process (Gunawardana, Singhal, & Swedlund, 2011).

Toxicological Insights

- Toxicity and Mechanisms in Aquatic Organisms : The toxic effects of chlorophenols on fish have been extensively studied, highlighting oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenicity. Such studies are crucial for understanding the ecological impact of chlorophenols and developing strategies for mitigating their effects in aquatic environments (Ge et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on a compound like “5-(3-Chlorophenyl)-5-oxovaleric acid” would depend on its potential applications. For example, if it shows promise in medical applications, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTNETNQJWKQFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374046 |

Source

|

| Record name | 5-(3-Chlorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75381-46-3 |

Source

|

| Record name | 5-(3-Chlorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)